2-Benzyloxyphenylacetic acid
Overview
Description
2-Benzyloxyphenylacetic acid, with the chemical formula C15H14O3, is a phenolic compound known for its applications in pharmaceutical research and development . It is also referred to as O-Benzyloxyphenylacetic acid . This compound is characterized by its molecular weight of 242.27 g/mol and its structure, which includes a benzyloxy group attached to a phenylacetic acid moiety .
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxyphenylacetic acid is the enzyme borohydride reductase . This enzyme plays a crucial role in various biochemical reactions, and its inhibition can significantly affect these processes.
Mode of Action
This compound interacts with borohydride reductase, acting as an inhibitor . The compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions. This interaction leads to changes in the enzyme’s activity and, consequently, the biochemical pathways it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies on this compound were conducted in both acidic and alkaline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxyphenylacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as distillation and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxyphenylacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenylacetic acid derivatives, while reduction can produce benzyloxyphenylethanol .
Scientific Research Applications
2-Benzyloxyphenylacetic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 3-Benzyloxyphenylacetic acid
- 2,5-Dibenzyloxyphenylacetic acid
Comparison: 2-Benzyloxyphenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 4-Benzyloxyphenylacetic acid and 3-Benzyloxyphenylacetic acid, it may exhibit different inhibitory effects on enzymes and varying degrees of reactivity in chemical reactions .
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYKRBZHJFJOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334191 | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-88-7 | |
Record name | 2-(Benzyloxy)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22047-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Benzyloxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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